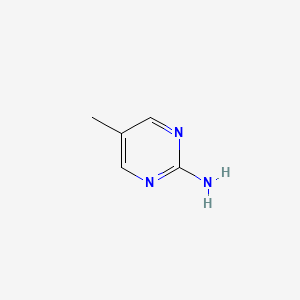
5-甲基嘧啶-2-胺
描述
5-Methylpyrimidin-2-amine is an organic compound with the molecular formula C5H7N3 and a molecular weight of 109.13 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
科学研究应用
5-Methylpyrimidin-2-amine has a wide range of applications in scientific research:
作用机制
Target of Action
It’s worth noting that 2-aminopyrimidine derivatives, which are structurally similar to 5-methylpyrimidin-2-amine, have been reported to exhibit antitrypanosomal and antiplasmodial activities .
Mode of Action
It’s known that 2-aminopyrimidine derivatives can interact with biological targets, leading to changes in cellular processes
Biochemical Pathways
It’s known that 2-aminopyrimidine derivatives can affect various biological pathways, leading to antitrypanosomal and antiplasmodial activities
Result of Action
It’s known that 2-aminopyrimidine derivatives can exhibit antitrypanosomal and antiplasmodial activities , suggesting that 5-Methylpyrimidin-2-amine may have similar effects.
生化分析
Biochemical Properties
5-Methylpyrimidin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in nucleotide metabolism. For instance, 5-Methylpyrimidin-2-amine can act as a substrate or inhibitor for enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of nucleotides. These interactions are essential for the regulation of DNA synthesis and repair processes .
Cellular Effects
5-Methylpyrimidin-2-amine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Methylpyrimidin-2-amine can affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of action of 5-Methylpyrimidin-2-amine involves several binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, 5-Methylpyrimidin-2-amine can inhibit the activity of dihydrofolate reductase by binding to its active site, thereby preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition can lead to a decrease in the synthesis of thymidine and purine nucleotides, ultimately affecting DNA synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylpyrimidin-2-amine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methylpyrimidin-2-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to 5-Methylpyrimidin-2-amine can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Methylpyrimidin-2-amine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell proliferation and enhancing DNA repair mechanisms. At high doses, 5-Methylpyrimidin-2-amine can exhibit toxic effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where the compound shows a dose-dependent response, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
5-Methylpyrimidin-2-amine is involved in several metabolic pathways, including nucleotide metabolism and the pentose phosphate pathway. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for the synthesis of nucleotides. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 5-Methylpyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by nucleoside transporters, which facilitate its uptake into cells. Once inside the cell, 5-Methylpyrimidin-2-amine can bind to various proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Methylpyrimidin-2-amine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 5-Methylpyrimidin-2-amine can be localized to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes .
准备方法
Synthetic Routes and Reaction Conditions: 5-Methylpyrimidin-2-amine can be synthesized through several methods. One common approach involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: While specific industrial production methods for 5-Methylpyrimidin-2-amine are not extensively documented, the general approach involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process typically requires stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 5-Methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group in 5-Methylpyrimidin-2-amine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, reduced pyrimidine compounds, and various substituted pyrimidine derivatives .
相似化合物的比较
- 2-Amino-5-bromopyrimidine
- 2-Aminopyrimidine
- Aminopyrazine
- 2-Amino-5-methylpyridine
- 2-Amino-6-chloropyrazine
- 4-Amino-2,6-dimethoxypyrimidine
- 4-Aminopyrimidine
- 5-Amino-2-methylpyridine
- 2,6-Diamino-4-chloropyrimidine
- 2,6-Diamino-5-nitroso-4-pyrimidinol
Uniqueness: 5-Methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and amino group at the 2-position make it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
属性
IUPAC Name |
5-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZNCOBCMWBPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514677 | |
| Record name | 5-Methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50840-23-8 | |
| Record name | 5-Methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







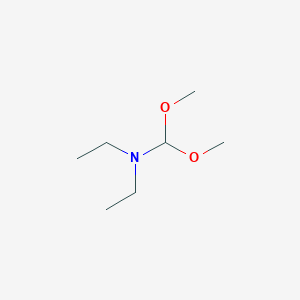
![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)
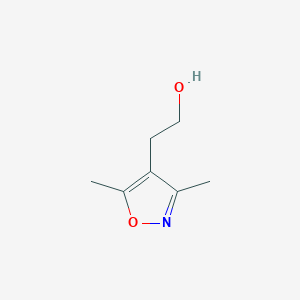
![8,9-Difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1316443.png)

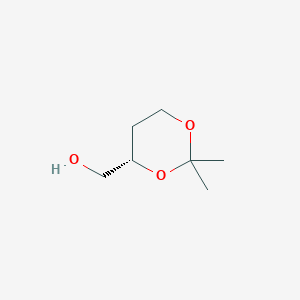

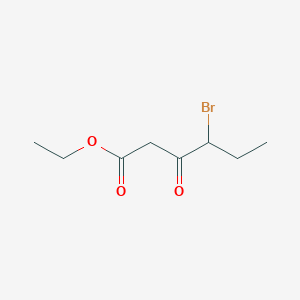
![7-Chloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1316458.png)
